(E)-Methyl 3-(2-bromo-4-fluorophenyl)acrylate
Overview
Description
(E)-Methyl 3-(2-bromo-4-fluorophenyl)acrylate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom and a fluorine atom attached to a phenyl ring, which is further connected to an acrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl 3-(2-bromo-4-fluorophenyl)acrylate typically involves the reaction of 2-bromo-4-fluorobenzaldehyde with methyl acrylate in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-bromo-4-fluorobenzaldehyde+methyl acrylateK2CO3,DMF(E)-Methyl 3-(2-bromo-4-fluorophenyl)acrylate
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-Methyl 3-(2-bromo-4-fluorophenyl)acrylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium on carbon).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetone).
Major Products
Substitution: Formation of substituted derivatives with different functional groups.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids and other oxidized products.
Scientific Research Applications
(E)-Methyl 3-(2-bromo-4-fluorophenyl)acrylate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science: Potential use in the development of new materials with specific properties.
Medicinal Chemistry: Investigated for its potential biological activities and as a precursor for drug development.
Chemical Biology: Utilized in the study of biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of (E)-Methyl 3-(2-bromo-4-fluorophenyl)acrylate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-bromo-2,2-difluoroacetate: Similar in structure but contains a difluoro group instead of a fluorophenyl group.
4-bromophenyl 4-bromobenzoate: Contains bromine atoms on both phenyl rings but lacks the acrylate moiety.
Uniqueness
(E)-Methyl 3-(2-bromo-4-fluorophenyl)acrylate is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can influence its reactivity and properties. This combination of functional groups makes it a versatile compound for various chemical transformations and applications.
Properties
IUPAC Name |
methyl 3-(2-bromo-4-fluorophenyl)prop-2-enoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFO2/c1-14-10(13)5-3-7-2-4-8(12)6-9(7)11/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCTXBLIHSYOAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=C(C=C(C=C1)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30740482 | |
Record name | Methyl 3-(2-bromo-4-fluorophenyl)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30740482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246851-47-7, 404575-30-0 | |
Record name | Methyl 3-(2-bromo-4-fluorophenyl)-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1246851-47-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-(2-bromo-4-fluorophenyl)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30740482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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